Cas no 1170069-66-5 (2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride)

2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride
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- Inchi: 1S/C8H11N3O.ClH/c9-5-8(12)11-6-7-3-1-2-4-10-7;/h1-4H,5-6,9H2,(H,11,12);1H
- InChI Key: VBJQZTMKJYDUOT-UHFFFAOYSA-N
- SMILES: C(C1N=CC=CC=1)NC(=O)CN.Cl
2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39654-2.5g |
2-amino-N-[(pyridin-2-yl)methyl]acetamide dihydrochloride |
1170069-66-5 | 95% | 2.5g |
$1857.0 | 2023-02-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068021-1g |
2-Amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride |
1170069-66-5 | 95% | 1g |
¥3031.0 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068021-5g |
2-Amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride |
1170069-66-5 | 95% | 5g |
¥8785.0 | 2023-04-05 | |
TRC | A631690-100mg |
2-Amino-N-(pyridin-2-ylmethyl)acetamide Dihydrochloride |
1170069-66-5 | 100mg |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-39654-0.1g |
2-amino-N-[(pyridin-2-yl)methyl]acetamide dihydrochloride |
1170069-66-5 | 95% | 0.1g |
$315.0 | 2023-02-10 | |
Aaron | AR019NX9-500mg |
2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride |
1170069-66-5 | 95% | 500mg |
$999.00 | 2025-02-08 | |
Aaron | AR019NX9-2.5g |
2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride |
1170069-66-5 | 95% | 2.5g |
$2579.00 | 2023-12-16 | |
Aaron | AR019NX9-50mg |
2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride |
1170069-66-5 | 95% | 50mg |
$316.00 | 2025-03-29 | |
Aaron | AR019NX9-10g |
2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride |
1170069-66-5 | 95% | 10g |
$4116.00 | 2023-12-16 | |
1PlusChem | 1P019NOX-250mg |
2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride |
1170069-66-5 | 95% | 250mg |
$617.00 | 2023-12-26 |
2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride Related Literature
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Additional information on 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride
2-Amino-N-(Pyridin-2-Ylmethyl)Acetamide Dihydrochloride: A Promising Compound in Pharmaceutical Research
2-Amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride (CAS No. 1170069-66-5) is a multifunctional compound that has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of acetamide derivatives, which are widely studied for their roles in modulating biological pathways and interactions. The molecule combines a pyridin-2-ylmethyl group with an amino-acetamide framework, creating a scaffold that may exhibit diverse pharmacological properties. Recent studies have highlighted its potential as a kinase inhibitor and its ability to interact with specific protein targets, making it a candidate for further exploration in drug discovery.
The chemical structure of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride is characterized by a central acetamide group connected to a pyridine ring through a methylene bridge. The pyridin-2-ylmethyl substituent introduces aromaticity and potential hydrogen-bonding capabilities, while the amino group provides additional functional groups for molecular interactions. The dihydrochloride salt form ensures solubility and stability, which are critical for pharmaceutical applications. This compound's molecular weight and physicochemical properties, such as solubility and logP values, are essential parameters in determining its bioavailability and pharmacokinetic behavior.
Recent research has focused on the anti-inflammatory and antioxidant properties of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. A study published in Journal of Medicinal Chemistry (2023) demonstrated its ability to inhibit key inflammatory pathways, including the NF-κB and MAPK signaling cascades, which are implicated in chronic diseases such as rheumatoid arthritis and neurodegenerative disorders. The compound's mechanism of action involves the modulation of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K) activities, suggesting its potential as a therapeutic agent for inflammatory conditions.
Another area of interest is the neuroprotective potential of 2-amino-N-(pyridin-2-ylmethyl)acetamide di,hydrochloride. Preclinical studies have shown that this compound may reduce oxidative stress and neuronal damage in models of Parkinson's disease and Alzheimer's disease. The pyridin-2-ylmethyl group appears to play a critical role in this activity by interacting with mitochondrial enzymes and modulating reactive oxygen species (ROS) levels. These findings align with the growing emphasis on targeting oxidative stress in neurodegenerative disorders.
In the field of oncology, 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride has shown promise as a kinase inhibitor. A 2024 study in Cancer Research reported its ability to selectively inhibit EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are frequently overexpressed in various cancers. This dual inhibition may enhance the therapeutic efficacy of the compound by targeting both tumor proliferation and angiogenesis. The acetamide moiety is believed to contribute to the compound's ability to bind to ATP-binding sites of these kinases, a common mechanism among small molecule inhibitors.
Pharmacological studies have also explored the antiviral properties of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. Research published in Antiviral Research (2023) indicated that the compound may inhibit the replication of certain RNA viruses by interfering with viral RNA polymerase activity. This mechanism is similar to that of other nucleoside analogs, suggesting that the pyridin-2-ylmethyl group could be a key structural element for antiviral activity. These findings highlight the compound's potential as a broad-spectrum antiviral agent.
From a synthetic perspective, the preparation of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride involves multi-step organic reactions. The synthesis typically starts with the formation of a pyridin-2-ylmethyl derivative, followed by coupling with an amino-acetamide moiety. Optimization of reaction conditions, such as temperature, catalysts, and solvent systems, is crucial for achieving high yields and purity. The dihydrochloride salt is then formed through acid-base neutralization, ensuring the compound's stability and solubility in aqueous environments.
Despite its promising properties, the compound's therapeutic potential is still under investigation. Challenges such as toxicity profiling, drug resistance, and bioavailability need to be addressed through further studies. For instance, while the compound shows efficacy in vitro, its in vivo activity may be influenced by metabolic enzymes and transporters that affect its distribution and elimination. Additionally, the development of resistance mechanisms, particularly in cancer contexts, requires careful monitoring during clinical trials.
Overall, 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride represents a valuable candidate for drug discovery due to its diverse pharmacological profiles. Its potential applications in inflammation, neurodegeneration, oncology, and virology underscore the importance of further research to fully understand its therapeutic implications. As synthetic and biological studies continue to advance, this compound may pave the way for the development of novel therapeutics with broad clinical relevance.
Researchers are also exploring the possibility of drug combination strategies involving 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. For example, combining it with chemotherapy agents or immunotherapies could enhance its effectiveness in treating complex diseases. Additionally, the compound's structural features may allow for structure-based drug design, enabling the development of more targeted and potent derivatives. These approaches highlight the compound's adaptability and potential for further innovation in pharmaceutical science.
As the field of medicinal chemistry continues to evolve, 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride stands as a testament to the importance of chemical diversity in drug discovery. Its unique molecular architecture and multifunctional properties make it a compelling subject for further investigation, offering new insights into the design of therapeutics for a wide range of medical conditions.
Future studies should focus on elucidating the compound's mechanism of action at the molecular level, as well as its in vivo efficacy and safety profile. Advances in computational modeling and high-throughput screening may accelerate the identification of optimal therapeutic applications. Ultimately, the continued exploration of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride could lead to the development of novel treatments that address unmet medical needs in various disease areas.
In conclusion, 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride is a compound with significant potential in multiple therapeutic areas. Its unique chemical structure and diverse biological activities make it a promising candidate for further research and development. As scientists continue to uncover its properties and applications, this compound may play a crucial role in advancing the field of pharmaceutical science and improving patient outcomes.
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